3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers optimizing Sonogashira or CuAAC reactions often encounter solubility limits and side products from inadequate purity. This 98% pure, bifunctional alkyne building block resolves these challenges. - Distinct LogP (XLogP3=4.0) enhances passive membrane permeability in cellular assays. - Protected benzyl ether prevents undesired phenol oxidation during coupling steps. - High purity minimizes side products, ensuring cleaner reaction profiles and higher isolated yields.

Molecular Formula C16H14O
Molecular Weight 222.287
CAS No. 1260890-36-5
Cat. No. B2437754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1-(4-methylbenzyl)oxy-benzene
CAS1260890-36-5
Molecular FormulaC16H14O
Molecular Weight222.287
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C
InChIInChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3
InChIKeyMLHBYMDDIKLGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1-(4-methylbenzyl)oxy-benzene Overview


3-Ethynyl-1-(4-methylbenzyl)oxy-benzene (CAS: 1260890-36-5) is a bifunctional aromatic compound featuring a terminal ethynyl group and a para-methylbenzyloxy moiety on a benzene ring. It belongs to the class of aryl alkynyl benzyl ethers, serving as a versatile synthetic intermediate for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other alkyne-based transformations [1]. The compound is supplied as a research chemical with a standard purity of 98% and a molecular weight of 222.28 g/mol .

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene: Why Substitution Fails


While several aryl alkynyl benzyl ethers share the core 3-ethynylphenol scaffold, their physicochemical and performance profiles diverge significantly based on the nature of the O-alkyl substituent. The para-methylbenzyl group in 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene imparts distinct lipophilicity (XLogP3 = 4.0) and molecular weight (222.28 g/mol) relative to unsubstituted benzyl (XLogP ≈ 3.2-4.0; MW 208.26) or methyl (XLogP ≈ 1.8-2.5; MW 132.16) analogs [1]. These differences directly influence reaction kinetics, product solubility, and downstream purification efficiency, making simple interchange of in-class compounds scientifically untenable without re-optimization of reaction conditions .

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene: Differentiation Evidence


Purity Advantage vs. Unsubstituted Analogs

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is supplied at a standard purity of 98% . In contrast, the most direct comparator, 1-(benzyloxy)-3-ethynylbenzene (CAS 128133-59-5), is typically offered at 95-97% purity , while 1-ethynyl-3-methoxybenzene (CAS 768-70-7) ranges from 96% to 97% [1]. For researchers requiring minimal by-product interference in multi-step sequences, this 1-3% purity differential reduces the need for additional purification steps and improves overall synthetic yield.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Lipophilicity Profile vs. Analogs

The target compound exhibits a computed XLogP3-AA value of 4.0 [1], reflecting the added lipophilicity of the para-methylbenzyl substituent. This is higher than the 3-ethynylphenol precursor (LogP ≈ 1.37-1.80) [2] and moderately elevated relative to the unsubstituted 1-(benzyloxy)-3-ethynylbenzene (LogP ≈ 3.25-3.97) [3]. The increased logP directly influences partition behavior in aqueous-organic extractions and reversed-phase chromatography, making the target compound more suitable for applications requiring enhanced membrane permeability or specific retention time profiles.

Medicinal Chemistry ADME Prediction Chromatography

Structural Differentiation vs. Analogs

The para-methyl substitution on the benzyl ring of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene introduces subtle but measurable differences in molecular shape and intermolecular interactions. With a molecular weight of 222.28 g/mol and four rotatable bonds [1], the compound is larger and more flexible than 1-(benzyloxy)-3-ethynylbenzene (MW 208.26, 3 rotatable bonds) and significantly more sterically encumbered than 1-ethynyl-3-methoxybenzene (MW 132.16, 2 rotatable bonds) [2]. These parameters affect crystal packing, π-π stacking distances, and the compound's ability to occupy hydrophobic binding pockets in biological targets.

Medicinal Chemistry Crystallography Ligand Design

Synthetic Advantage: Benzyl-Protected Alkyne

The target compound contains a terminal alkyne, which is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling [1]. Compared to 3-ethynylphenol, which possesses a free hydroxyl group that can interfere with coupling reactions or act as a competing nucleophile, the benzyl ether protection in 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene renders the oxygen inert under basic and mild Lewis acidic conditions. This allows for chemoselective alkyne functionalization without orthogonal protection steps, a clear advantage over the unprotected phenol .

Organic Synthesis Protecting Group Strategy Click Chemistry

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene: Priority Applications


Sonogashira Coupling and CuAAC Click Chemistry

As a bifunctional building block, this compound serves as an alkyne component in palladium-catalyzed Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its 98% purity minimizes the formation of side products that can arise from trace impurities in lower-purity analogs, ensuring cleaner reaction profiles and higher isolated yields . The protected benzyl ether prevents undesired O-alkylation or oxidation of the phenol group during coupling steps [1].

Medicinal Chemistry: Hydrophobic Binding Pocket SAR

The elevated logP (XLogP3 = 4.0) and increased molecular bulk of the p-methylbenzyl substituent make this compound a superior choice for exploring structure-activity relationships (SAR) in drug discovery programs aimed at hydrophobic protein pockets or membrane-bound targets . Its lipophilicity is significantly higher than that of the unprotected phenol or methoxy analog, potentially translating to improved passive membrane permeability in cellular assays [1].

Materials Science: Dendrimer and Polymer Building Block

Terminal alkynyl benzyl ethers are employed as core units or branching points in the synthesis of poly(benzyl ether) dendrimers via click chemistry . The specific substitution pattern and high purity of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene reduce the likelihood of cross-linking or incomplete dendrimer growth, leading to more monodisperse polymer architectures. Its distinct molecular weight also provides a convenient mass increment for monitoring iterative synthesis by MALDI-TOF or ESI-MS [1].

Chromatographic Method Development and Reference Standard

Due to its well-defined purity (98%) and unique retention properties conferred by the p-methylbenzyl group (XLogP3 = 4.0), this compound can be utilized as a system suitability standard in reversed-phase HPLC method development for aryl alkynyl libraries . Its distinct logP ensures a retention time that is separable from both more polar (e.g., 3-ethynylphenol) and less lipophilic analogs (e.g., 1-(benzyloxy)-3-ethynylbenzene), allowing it to serve as a reliable internal reference marker [1].

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